molecular formula C21H19N3O3S3 B2775118 N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-79-3

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2775118
CAS No.: 899958-79-3
M. Wt: 457.58
InChI Key: WMQJTBNWQRCMBK-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a naphthothiazole moiety, a thiophenesulfonyl group, and a piperidine carboxamide structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the naphthothiazole core: This might involve the cyclization of a naphthalene derivative with a thioamide.

    Introduction of the thiophenesulfonyl group: This could be achieved through sulfonylation reactions using thiophene sulfonyl chloride.

    Coupling with piperidine-4-carboxamide: The final step might involve coupling the naphthothiazole-thiophenesulfonyl intermediate with piperidine-4-carboxamide using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification processes: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and naphthothiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and naphthothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its interactions with biological macromolecules like proteins or DNA.

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Modulating cellular pathways: Influencing signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole derivatives: Compounds with similar naphthothiazole cores.

    Thiophenesulfonyl derivatives: Compounds with thiophenesulfonyl groups.

    Piperidine carboxamides: Compounds with piperidine carboxamide structures.

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to the combination of these three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-19-16-5-2-1-4-14(16)7-8-17(19)29-21/h1-8,13,15H,9-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJTBNWQRCMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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